(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminopyridine moiety, a mercapto group, and an imidazol-4-one core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine-3-carbaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazol-4-one ring can be reduced to form dihydro derivatives.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the imidazol-4-one ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The aminopyridine moiety can bind to metal ions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-aminopyridine derivatives: Compounds with similar aminopyridine moieties.
Imidazol-4-one derivatives: Compounds with similar imidazol-4-one cores.
Mercapto compounds: Compounds with similar mercapto groups.
Uniqueness
(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12N4OS |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
(5E)-5-[(2-aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H12N4OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H2,16,17)(H,18,21)/b12-9+ |
InChI Key |
OLBQDCAJQTWUMM-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N=CC=C3)N)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)N)NC2=S |
Origin of Product |
United States |
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